molecular formula C8H10O2 B087823 3-(Hydroxymethyl)-4-methylphenol CAS No. 1261454-85-6

3-(Hydroxymethyl)-4-methylphenol

Cat. No. B087823
M. Wt: 138.16 g/mol
InChI Key: XBPRAIIIFOIDQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-(Hydroxymethyl)-4-methylphenol involves multiple steps, including cyclization, Friedel-Crafts reactions, and hydrolysis to achieve desired structural characteristics and functionalities. For instance, the synthesis of 3,4-methylenedioxy phenol, a related compound, demonstrates a process involving cyclization with dichloromethane and Bayer-Villiger oxidation, yielding an overall process yield of 20.2% (Li Yu, 2006).

Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)-4-methylphenol and its derivatives can exhibit varied configurations depending on the substituents and conditions. For example, the study of hydrogen-bonded assemblages in derivatives of 2,6-bis(hydroxymethyl)phenol reveals the formation of centrosymmetric dimeric subunits and possible weak inter-sheet pi-pi interactions, indicating the importance of hydrogen bonding and substituent effects on molecular structure (B. Masci & P. Thuéry, 2002).

Chemical Reactions and Properties

Chemical reactions involving 3-(Hydroxymethyl)-4-methylphenol derivatives can lead to various products depending on the reactants and conditions. For instance, the reaction of (3-chloromethyl-4-hydroxyphenyl)ethanone with different alcohols under specific conditions produces a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, highlighting the reactivity of hydroxymethyl groups and the influence of substituents on product formation (R. Čižmáriková, M. Polakovičová, & E. Mišíková, 2002).

Physical Properties Analysis

The physical properties of 3-(Hydroxymethyl)-4-methylphenol derivatives, such as melting points, boiling points, and solubilities, are crucial for their practical applications. These properties are determined by the molecular structure and substituents, as demonstrated in the synthesis and characterization of related compounds (Y. Ulaş, 2021).

Chemical Properties Analysis

The chemical properties of 3-(Hydroxymethyl)-4-methylphenol, including acidity, basicity, and reactivity towards various chemical agents, are influenced by its phenolic and hydroxymethyl functional groups. Studies have explored the reactivity of similar compounds, revealing insights into their electronic structure and potential for forming hydrogen bonds and engaging in proton transfer reactions (G. Wojciechowski, G. Schroeder, A. Zundel, & B. Brzeziński, 2000).

Scientific Research Applications

  • Antioxidative Properties: Derivatives of 3-(Hydroxymethyl)-4-methylphenol exhibit strong antioxidative properties, surpassing even those of butylated hydroxytoluene and vitamin C. These derivatives show potential for use in adjuvant experimental cancer treatments due to their antiproliferative effects on human uterine carcinoma cells and reduced cytotoxic effect for Saccharomyces cerevisiae cells (Mastelić et al., 2008).

  • Analytical Chemistry Applications: Studies on the reactions of phenols and phenyl alcohols, including 3-(Hydroxymethyl)-4-methylphenol derivatives, with various ions (H3O+, NO+, O2+•) have contributed to the understanding of their analytical detection and quantification in environmental samples (Wang et al., 2004).

  • DNA Cleavage Activity: Binuclear copper(II) chelates with 3-(Hydroxymethyl)-4-methylphenol derivatives demonstrate significant hydrolytic cleavage of plasmid DNA, making them of interest in research related to DNA interaction and potentially in therapeutic applications (Banerjee et al., 2009).

  • Complexing Activity: 3-(Hydroxymethyl)-4-methylphenol like compounds show promising biological and complexing activities, with potential applications in the synthesis of new chemotherapeutics and antibacterials (Milata et al., 2019).

  • Intramolecular Hydrogen Bonding: The intramolecular hydrogen bonding in bisphenol derivatives, including those of 3-(Hydroxymethyl)-4-methylphenol, significantly contributes to their antioxidant activities, highlighting their potential as effective antioxidants in various applications (Amorati et al., 2003).

Safety And Hazards

Safety data sheets for related compounds suggest precautions such as wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for “3-(Hydroxymethyl)-4-methylphenol” are not available, there is a general trend towards bio-inspired integrated catalytic systems in the field of catalysis .

properties

IUPAC Name

3-(hydroxymethyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-2-3-8(10)4-7(6)5-9/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPRAIIIFOIDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-4-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Péault, A Planchat, P Nun… - The Journal of …, 2021 - ACS Publications
The discovery of a multiple-bond-forming process merging the singlet oxygen-mediated dearomatization of 3,4-disubstitued phenols and diastereo- and regioselective epoxidation is …
Number of citations: 10 pubs.acs.org

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